molecular formula C17H13FN4O2 B11431562 1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11431562
M. Wt: 324.31 g/mol
InChI Key: ADHUWDJTSRIUFR-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Formation of Azide: The starting material, 3-fluorobenzyl bromide, is reacted with sodium azide to form 3-fluorobenzyl azide.

    Cycloaddition: The azide is then reacted with an alkyne derivative in the presence of a copper catalyst to form the triazole ring.

    Cyclization: The resulting triazole is further cyclized with a suitable reagent to form the final product.

Industrial production methods may involve continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common reagents used in these reactions include copper catalysts, sodium azide, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(3-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Properties

Molecular Formula

C17H13FN4O2

Molecular Weight

324.31 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C17H13FN4O2/c18-12-6-4-5-11(9-12)10-21-15-14(19-20-21)16(23)22(17(15)24)13-7-2-1-3-8-13/h1-9,14-15H,10H2

InChI Key

ADHUWDJTSRIUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)F

Origin of Product

United States

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